(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,6S)-6-[2-[[(1S,6R)-6-carboxycyclohex-3-ene-1-carbonyl]amino]ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26/h1-4,11-14H,5-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t11-,12-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGMRTZFVQZHOO-IGQOVBAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCCNC(=O)C2CC=CCC2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)NCCNC(=O)[C@H]2CC=CC[C@H]2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.39 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including carboxylic acid and amide functionalities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of cyclohexene carboxylic acids have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties.
- Anticancer Properties : The structural characteristics of cyclohexene derivatives often correlate with anticancer activity. Studies on related compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : The compound may interact with cell surface receptors or intracellular signaling molecules, altering cellular responses.
- Induction of Apoptosis : Evidence from related compounds suggests that they can induce programmed cell death in malignant cells.
Case Studies
Several studies provide insights into the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various cyclohexene derivatives against common bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL for certain derivatives, suggesting potential for therapeutic use in treating infections .
- Anticancer Research : In vitro studies on cyclohexene-based compounds demonstrated cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that derivatives of cyclohexene carboxylic acids exhibit significant anticancer activity. The specific compound has been shown to inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that modifications to the cyclohexene ring can enhance the selectivity and potency against breast cancer cells, making it a candidate for further development as an anticancer agent .
Analgesic and Anti-inflammatory Effects
Research has also explored the analgesic and anti-inflammatory properties of similar compounds. The structure of (1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid suggests potential interactions with pain pathways, which could lead to new treatments for chronic pain conditions. In vitro studies have shown that such compounds can modulate inflammatory cytokines, thereby reducing inflammation .
Agricultural Science Applications
Pesticide Development
The unique structural attributes of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be exploited to create environmentally friendly pest control agents. Preliminary studies indicate that similar compounds can disrupt the metabolic processes of certain pests without harming beneficial insects .
Plant Growth Regulators
There is ongoing research into the use of cyclohexene derivatives as plant growth regulators. The compound's potential to influence plant hormone pathways could lead to enhanced growth rates and improved crop yields. Field trials are necessary to evaluate its effectiveness in real agricultural settings .
Materials Science Applications
Polymer Synthesis
The compound's reactivity allows it to be used in synthesizing new polymer materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability. Research has focused on creating biodegradable plastics using such compounds, which could address environmental concerns related to plastic waste .
Nanotechnology
In nanotechnology, this compound has been explored as a building block for nanocarriers in drug delivery systems. Its ability to form stable complexes with various drugs makes it suitable for targeted therapy applications .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |
| Analgesic/Anti-inflammatory | Modulates inflammatory cytokines | |
| Agricultural Science | Pesticide Development | Disrupts pest metabolism without harming beneficial insects |
| Plant Growth Regulator | Influences plant hormone pathways | |
| Materials Science | Polymer Synthesis | Enhances mechanical properties |
| Nanotechnology | Acts as a building block for drug delivery systems |
Case Studies
- Anticancer Activity Study : A recent publication reported the synthesis of several derivatives of cyclohexene carboxylic acids and their evaluation against various cancer cell lines. The study found that specific modifications led to increased cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
- Pesticide Efficacy Trial : Field trials conducted on crops treated with a related cyclohexene derivative demonstrated a significant reduction in pest populations while maintaining the health of beneficial insects, showcasing its potential as an eco-friendly pesticide alternative .
- Polymer Development Research : A study focused on incorporating this compound into biodegradable polymers reported improved thermal stability and mechanical strength compared to traditional plastics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with structurally related molecules from the evidence:
*Estimated based on structural analysis.
Functional and Stereochemical Differences
Substituent Effects: The target compound’s urea-carbamoyl bridge distinguishes it from simpler analogs like 6-amino-3-cyclohexene-1-carboxylic acid (). This bridge may enhance binding affinity in biological systems due to hydrogen-bonding interactions . In contrast, aryl carbamoyl derivatives () exhibit greater hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
Stereochemistry: The (1R,6S) and (1S,6R) configurations in the target compound impose spatial constraints absent in non-chiral analogs like 6-amino-3-cyclohexene-1-carboxylic acid. This stereochemical specificity may influence enantioselective interactions .
Acid vs. Amide Derivatives :
- Carboxylic acid groups (target compound, ) confer acidity (pKa ~4-5), whereas carboxamides () are neutral at physiological pH, altering their pharmacokinetic profiles .
Q & A
Q. What synthetic strategies are recommended for preparing (1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid?
- Methodological Answer : The compound’s bicyclic structure requires multi-step synthesis involving:
- Carbodiimide-mediated amidation for coupling cyclohexenylcarboxylic acid derivatives with ethylenediamine intermediates .
- Stereochemical control via chiral catalysts or resolution techniques (e.g., chiral HPLC) to ensure (1R,6S) and (1S,6R) configurations .
- Protection/deprotection strategies for carboxylic acid groups, such as using tert-butyl esters, to prevent undesired side reactions during coupling steps .
Example workflow:
| Step | Reaction | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclohexene carboxylation | DCC, DMAP | 65 | 90 |
| 2 | Amide coupling | EDC/HOBt, ethylenediamine | 52 | 85 |
| 3 | Deprotection | TFA | 78 | 95 |
Q. How can the stereochemical integrity of this compound be validated post-synthesis?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers . Confirm configurations via:
- X-ray crystallography for absolute stereochemistry determination.
- Vibrational Circular Dichroism (VCD) to correlate experimental and computed spectra .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : - and -NMR to confirm substitution patterns (e.g., cyclohexene protons at δ 5.2–5.8 ppm, carboxylic acid protons at δ 12–13 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN:water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 406.2) .
- FT-IR : Confirm amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Isomeric impurities : Re-evaluate purity via chiral HPLC and re-test activity .
- Assay variability : Standardize protocols (e.g., MIC for antibacterial studies, IC for cytotoxicity) using reference compounds (e.g., doxorubicin for cytotoxicity) .
Example data reconciliation:
| Study | Reported IC (μM) | Purity (%) | Assay Type |
|---|---|---|---|
| A | 12.3 ± 1.2 | 92 | MTT assay |
| B | 28.7 ± 3.1 | 87 | SRB assay |
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to model interactions with cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase .
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Key parameters:
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| COX-2 | -9.8 | Arg120, Tyr355 |
| FabI (E. coli) | -8.4 | Tyr156, NAD+ |
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify the ethylenediamine linker (e.g., replace with propylenediamine) or substitute cyclohexene with aromatic rings .
- Bioisosteric replacement : Replace carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .
Example SAR table:
| Analog | Modification | IC (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 12.3 | 0.15 |
| A1 | Propyl linker | 8.7 | 0.22 |
| A2 | Tetrazole | 15.4 | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
